molecular formula C16H27N3O4 B2451229 Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate CAS No. 1356761-25-5

Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate

Cat. No.: B2451229
CAS No.: 1356761-25-5
M. Wt: 325.409
InChI Key: IOTMYKCUNWGSKO-UHFFFAOYSA-N
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Description

Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate is a complex organic compound with the molecular formula C16H27N3O4 and a molecular weight of 325.409 g/mol. This compound is characterized by its unique structure, which includes a cyanocyclohexyl group, a carbamoyl group, and an ethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 1-cyanocyclohexylamine with ethyl 2-bromoacetate in the presence of a base to form the intermediate ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)acetate. This intermediate is then reacted with 2-methoxyethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or ammonia (NH3) can be used under basic conditions.

Major Products

    Oxidation: Produces oxides and carboxylic acids.

    Reduction: Produces primary amines.

    Substitution: Produces substituted esters or amides.

Scientific Research Applications

Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate is utilized in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(2-methoxyethyl)amino)acetate can be compared with similar compounds such as:

  • Ethyl N-[2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(ethyl)amino)acetyl]carbamate
  • Indole derivatives

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

IUPAC Name

ethyl 2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-(2-methoxyethyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N3O4/c1-3-23-15(21)12-19(9-10-22-2)11-14(20)18-16(13-17)7-5-4-6-8-16/h3-12H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTMYKCUNWGSKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(CCOC)CC(=O)NC1(CCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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